molecular formula C28H33N3O3 B11302044 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11302044
M. Wt: 459.6 g/mol
InChI Key: LSZYRXQFRFRJRK-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a piperidinyl group, a tetrahydronaphthalenyl group, and an oxazole carboxamide moiety.

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl group may play a crucial role in binding to these targets, while the oxazole ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C28H33N3O3

Molecular Weight

459.6 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C28H33N3O3/c1-33-24-13-11-21(12-14-24)26(31-15-5-2-6-16-31)19-29-28(32)25-18-27(34-30-25)23-10-9-20-7-3-4-8-22(20)17-23/h9-14,17-18,26H,2-8,15-16,19H2,1H3,(H,29,32)

InChI Key

LSZYRXQFRFRJRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(CCCC4)C=C3)N5CCCCC5

Origin of Product

United States

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